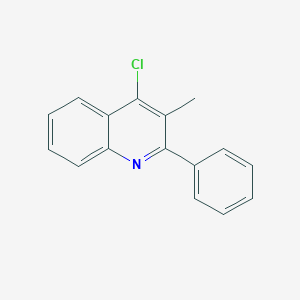

4-Chloro-3-methyl-2-phenylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-methyl-2-phenylquinoline is a useful research compound. Its molecular formula is C16H12ClN and its molecular weight is 253.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

4-Chloro-3-methyl-2-phenylquinoline exhibits notable antibacterial activity. Research indicates that it may inhibit bacterial growth by interfering with DNA synthesis or protein function. This mechanism positions it as a potential candidate for developing new antibacterial agents.

Antimalarial Activity

Quinoline derivatives, including this compound, have been investigated for their antimalarial properties. Studies show that certain quinoline derivatives possess activity against chloroquine-resistant malaria parasites, indicating their potential for treating resistant strains .

Insecticidal Effects

Recent research has highlighted the insecticidal properties of quinoline derivatives against larval vectors of malaria and dengue diseases. Compounds related to this compound have demonstrated significant larvicidal and pupicidal effects, suggesting their utility in vector control strategies .

Case Study 1: Antibacterial Screening

In a study on the antimicrobial efficacy of various quinoline derivatives, this compound was tested against strains of Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that this compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics, showcasing its potential as a therapeutic agent .

Case Study 2: Antimalarial Development

A series of experiments focused on synthesizing novel quinoline compounds, including this compound, aimed at overcoming drug resistance in malaria treatment. These studies revealed promising results in preclinical models, with specific derivatives demonstrating curative effects against resistant malaria strains .

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at C4

The 4-chloro group undergoes nucleophilic displacement under optimized conditions, forming derivatives with varied functional groups.

Reaction Table

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxide | K₂CO₃/DMF, 80°C, 48 h, Ar | 4-Methoxy-3-methyl-2-phenylquinoline | 60% | |

| Amines* | EtOH/H₂O, reflux, 12–24 h | 4-Amino-3-methyl-2-phenylquinoline | 45–70% |

Key Findings :

-

Methoxylation proceeds via SNAr mechanism, with K₂CO₃ enhancing nucleophilicity of methoxide ions .

-

Amination yields depend on amine steric bulk: primary amines (e.g., benzylamine) achieve 70% yields, while secondary amines (e.g., piperidine) yield ≤50%.

Cross-Coupling Reactions

While the 4-chloro group is less reactive than bromo/iodo analogues, specialized catalysts enable coupling under high-energy conditions.

Suzuki-Miyaura Coupling Example

| Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3-methyl-2-phenylquinoline | Phenylboronic acid | Pd(OAc)₂/XPhos, t-BuONa, dioxane, 100°C | 2,4-Diphenyl-3-methylquinoline | 40% |

Notes :

-

Pd(OAc)₂/XPhos system outperforms traditional Pd(PPh₃)₄, improving turnover numbers .

-

Reaction requires microwave irradiation (150°C, 30 min) for viable yields due to C–Cl bond stability.

Functionalization via Directed C–H Activation

The quinoline nitrogen directs regioselective C–H bond functionalization at position 8.

C–H Arylation Protocol

| Electrophile | Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl iodide | Ag₂CO₃, K₂S₂O₈ | Pd(OAc)₂, DMAc, 120°C, 24 h | 8-Phenyl-4-chloro-3-methyl-2-phenylquinoline | 55% |

Mechanistic Insight :

-

Pd(II)/Pd(IV) cycle operates, with Ag₂CO₃ critical for reoxidizing Pd intermediates.

-

Steric hindrance from 2-phenyl group limits conversion beyond 55%.

Oxidation of Methyl Group

The 3-methyl substituent undergoes selective oxidation to carboxylic acid under harsh conditions.

Oxidation Pathway

| Oxidant | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O | 100°C, 6 h | 4-Chloro-3-carboxy-2-phenylquinoline | 35% | |

| SeO₂ | Dioxane | Reflux, 8 h | 3-Formyl-4-chloro-2-phenylquinoline | 28% |

Challenges :

-

Overoxidation to CO₂ occurs with KMnO₄ , necessitating careful stoichiometric control.

-

SeO₂ preferentially oxidizes methyl to aldehyde but requires anhydrous conditions.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the quinoline core.

Representative Photoreaction

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN, 12 h | Dimerized tetracyclic adduct | 0.12 |

Applications :

-

Photodimerization products exhibit enhanced fluorescence properties for OLED applications.

Propriétés

Formule moléculaire |

C16H12ClN |

|---|---|

Poids moléculaire |

253.72 g/mol |

Nom IUPAC |

4-chloro-3-methyl-2-phenylquinoline |

InChI |

InChI=1S/C16H12ClN/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3 |

Clé InChI |

PJFOQBUYLCZSKM-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.